4-Chloro-3-nitrobenzenesulfonyl chloride
Overview
Description
4-Chloro-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S and a molecular weight of 256.06 g/mol . It is a light brown crystalline powder that is sensitive to moisture . This compound is known for its use in various chemical reactions and industrial applications, particularly in the synthesis of other chemical compounds .
Scientific Research Applications
4-Chloro-3-nitrobenzenesulfonyl chloride has several scientific research applications:
Safety and Hazards
4-Chloro-3-nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
4-Chloro-3-nitrobenzenesulfonyl chloride is a chemical compound used in organic synthesis It is known to be used in the preparation of functionalized 1h-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Mode of Action
It is known to participate in copper-catalyzed arylative cyclization reactions to produce functionalized 1h-indenes . It also acts as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .
Biochemical Pathways
It is involved in the synthesis of functionalized 1h-indenes and n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives , which may have potential nematicidal activity .
Result of Action
It is known to participate in the synthesis of functionalized 1h-indenes and n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives , which may have potential nematicidal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place with good ventilation . It is harmful to aquatic environments, and contact with groundwater, waterways, or sewage systems should be prevented .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives, which exhibit potential nematicidal activity . Additionally, it is involved in the synthesis of sulfonamide analogs of ferrostatin-1, which possess ferroptosis inhibition properties . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to increase melanin synthesis in murine B16 cells This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . This process involves binding interactions with specific enzymes, resulting in the desired chemical transformations. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is sensitive to moisture and should be stored in a dark, dry place at room temperature . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as increased melanin synthesis . At higher doses, it can cause toxic or adverse effects. The compound’s corrosive nature necessitates careful handling and precise dosage control to avoid harmful outcomes . Research on dosage effects helps determine the optimal concentrations for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into various metabolites. For instance, it is used in the synthesis of 4-chloro-3-nitrobenzene thiol . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-nitrobenzenesulfonyl chloride can be synthesized from 4-chlorobenzenesulfonyl chloride through a nitration reaction . The process involves the following steps:
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity . The process may include additional steps such as distillation and crystallization to further purify the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Coupling: Catalysts such as copper or palladium are often used in coupling reactions.
Major Products Formed
Comparison with Similar Compounds
4-Chloro-3-nitrobenzenesulfonyl chloride can be compared with similar compounds such as:
4-Nitrobenzenesulfonyl chloride: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-Nitrobenzenesulfonyl chloride: Has the nitro group in a different position, affecting its reactivity and the types of products formed.
4-Chlorobenzenesulfonyl chloride: Lacks the nitro group, making it less versatile in terms of the types of reactions it can undergo.
The presence of both chloro and nitro groups in this compound makes it unique and highly versatile for various chemical transformations .
Properties
IUPAC Name |
4-chloro-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWNAJIUKSTYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059148 | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-08-5 | |
Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H74VBH6E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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